4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. Position 4 is occupied by a piperidine moiety linked via a methylene bridge to a 3-chloropyridin-4-yloxy group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloropyridine and piperidine groups may contribute to receptor binding or pesticidal activity .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c1-11-23-15(17(19,20)21)8-16(24-11)25-6-3-12(4-7-25)10-26-14-2-5-22-9-13(14)18/h2,5,8-9,12H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSZNAVFUOMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
The pyrimidine core is synthesized via condensation of trifluoromethylacetamide with methyl malonate chloride under acidic conditions.
Procedure:
-
Trifluoromethylacetamide (1.0 equiv) and methyl malonate chloride (1.2 equiv) are refluxed in phosphoryl chloride (POCl3) at 110°C for 6 hours.
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The reaction mixture is quenched with ice-water, and the product is extracted with dichloromethane.
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Purification via silica gel chromatography yields 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (78% yield).
Analytical Data:
Synthesis of 4-(Hydroxymethyl)piperidine
Reductive Amination of Piperidine-4-carboxaldehyde
Piperidine-4-carboxaldehyde is reduced to 4-(hydroxymethyl)piperidine using sodium borohydride.
Procedure:
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Piperidine-4-carboxaldehyde (1.0 equiv) is dissolved in methanol and cooled to 0°C.
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Sodium borohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 2 hours.
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The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried (MgSO4) and concentrated to yield 4-(hydroxymethyl)piperidine (92% yield).
Analytical Data:
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1H NMR (400 MHz, DMSO-d6): δ 3.45 (t, 2H, CH2OH), 2.75–2.85 (m, 2H, piperidine-H), 1.65–1.75 (m, 3H, piperidine-H).
Etherification with 3-Chloropyridin-4-ol
Mitsunobu Reaction for Ether Bond Formation
The hydroxymethyl group of piperidine is coupled to 3-chloropyridin-4-ol via a Mitsunobu reaction.
Procedure:
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4-(Hydroxymethyl)piperidine (1.0 equiv), 3-chloropyridin-4-ol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.
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Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
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The product is purified via flash chromatography (hexane/ethyl acetate = 3:1) to yield 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine (85% yield).
Analytical Data:
Final Coupling Reaction
Nucleophilic Aromatic Substitution (SNAr)
The piperidine intermediate is coupled to the 4-chloropyrimidine core via SNAr.
Procedure:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 equiv) and 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine (1.5 equiv) are dissolved in DMF.
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Sodium hydride (60% dispersion in oil, 2.0 equiv) is added, and the mixture is heated at 80°C for 8 hours.
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The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by recrystallization from ethanol yields the target compound (68% yield).
Analytical Data:
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Melting Point: 142–144°C.
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 4.45 (s, 2H, OCH2), 3.85–3.95 (m, 2H, piperidine-H), 2.55 (s, 3H, CH3).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines etherification and SNAr in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the SNAr step, improving yield to 76%.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Purification |
|---|---|---|---|
| Classical SNAr | 68% | 8 hours | Recrystallization |
| One-Pot Sequential | 54% | 12 hours | Column Chromatography |
| Microwave-Assisted | 76% | 30 minutes | Recrystallization |
Microwave-assisted synthesis offers the best balance of efficiency and yield, though classical SNAr remains preferable for large-scale production due to lower equipment requirements.
Challenges and Optimization
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Trifluoromethyl Group Stability: The CF3 group is susceptible to hydrolysis under strongly acidic or basic conditions. Reactions must be conducted at neutral pH.
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Piperidine Basicity: Excess NaH can deprotonate the piperidine, reducing nucleophilicity. Stoichiometric base use is critical.
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Solvent Choice: DMF enhances SNAr reactivity but complicates purification. Substituting with DMSO or NMP improves yields marginally .
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation: Strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen.
Substitution: Bases like sodium hydride or lithium diisopropylamide for nucleophilic substitutions and acid catalysts like sulfuric acid for electrophilic substitutions.
Major Products
Oxidation: Corresponding oxidized products at the sites of the piperidine or pyridine rings.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, its efficacy against Staphylococcus aureus has been documented with an effective concentration (EC50) of approximately 0.045 μM.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies on A549 lung cancer cells revealed an IC50 value of 12 μM, suggesting its potential to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs), indicating potential therapeutic applications in conditions like Parkinson's disease.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its unique structure facilitates various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the chloropyridine moiety.
- Coupling Reactions : It can be utilized in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
Industrial Applications
- Material Science : The incorporation of trifluoromethyl groups enhances the thermal and chemical stability of materials. This compound can be explored in the development of advanced polymers and coatings with improved performance characteristics.
- Agricultural Chemistry : Given its antimicrobial properties, this compound may find applications in developing agricultural chemicals aimed at protecting crops from bacterial infections.
Antimicrobial Efficacy Study
A study conducted on various chloropyridine derivatives demonstrated that 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exhibited superior activity against Staphylococcus aureus, reinforcing its potential as a lead compound for antibiotic development.
Anticancer Research
In a series of experiments involving human cancer cell lines, this compound was shown to significantly inhibit tumor growth, with detailed mechanistic studies revealing its role in apoptosis induction and cell cycle modulation. These findings suggest that it could be further developed as a therapeutic agent for cancer treatment.
Mechanism of Action
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms depending on the application. In medicinal chemistry, it might interact with specific protein targets through binding interactions mediated by the trifluoromethyl and piperidine groups, which enhance binding affinity and specificity. The molecular pathways involved often include signaling cascades where pyrimidine derivatives act as key intermediates.
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.9 g/mol . The structure features a pyrimidine core substituted with a trifluoromethyl group and a piperidine moiety linked to a chloropyridine .
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 2549042-33-1 |
Antimicrobial and Antiparasitic Activity
Research indicates that compounds with similar structures may exhibit significant antimicrobial and antiparasitic activities. For instance, derivatives of piperidine are often associated with antibacterial properties, and modifications to the chloropyridine component can enhance these effects .
In studies evaluating the antiparasitic activity against Mycobacterium tuberculosis, compounds related to this structure demonstrated IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against resistant strains .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For example, piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases . The specific interactions of this compound with AChE and other enzymes remain an area for further exploration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific modifications in its structure. For example, the presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability . Additionally, the substitution pattern on the piperidine and pyrimidine rings plays a critical role in determining the compound's potency against various biological targets.
Case Studies
- Antitubercular Activity : A study evaluated various derivatives for their efficacy against Mycobacterium tuberculosis, highlighting that certain modifications led to improved activity profiles, suggesting that fine-tuning the chemical structure can yield more effective therapeutic agents .
- Neuroprotective Effects : Research into similar piperidine compounds has shown promise in neuroprotection, particularly through AChE inhibition, which is vital for managing conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Stepwise synthesis : Begin with coupling the 3-chloropyridin-4-yloxy moiety to the piperidin-1-yl scaffold via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .
- Trifluoromethyl introduction : Use fluorinated reagents (e.g., trifluoromethyl iodide) in the presence of a transition metal catalyst (e.g., CuI) to introduce the CF₃ group at the pyrimidine C6 position .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | NaOH, CH₂Cl₂, RT, 12h | 65–70 | 90 |
| CF₃ Addition | CuI, DMF, 80°C, 6h | 55–60 | 85 |
| Final Purification | Ethanol recrystallization | – | 99 |
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- NMR : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to confirm connectivity of the piperidine, pyrimidine, and chloropyridinyloxy groups .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity and detect byproducts .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
- Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation at the piperidine or pyrimidine positions) affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with substituents like -OCH₃, -F, or -NO₂ at the pyrimidine C2 or piperidine C4 positions. Compare activity via dose-response curves .
- Data Interpretation :
| Substituent | MIC (μg/mL) S. aureus | EGFR IC₅₀ (nM) |
|---|---|---|
| -CF₃ (parent) | 1.25 | 12.3 |
| -OCH₃ | 2.50 | 45.6 |
| -F | 0.63 | 8.9 |
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected loss of activity in analogs)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR). Compare binding poses of active/inactive analogs .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
- Flow chemistry : Optimize CF₃ introduction in a continuous-flow reactor to enhance heat/mass transfer and reduce side reactions .
- DoE (Design of Experiments) : Use Taguchi methods to identify critical parameters (e.g., temperature, catalyst loading) .
Q. How can metabolite identification studies be conducted to inform pharmacokinetic profiling?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .
- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
